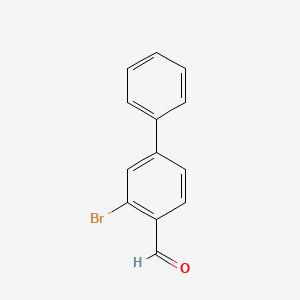

3-Bromobiphenyl-4-carboxaldehyde

Description

3-Bromobiphenyl-4-carboxaldehyde (C₁₂H₉BrO) is a brominated aromatic aldehyde featuring a biphenyl backbone with a bromine atom at the 3-position and a formyl group (-CHO) at the 4-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and materials science research. Its structure enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, making it valuable for constructing complex molecules.

Properties

Molecular Formula |

C13H9BrO |

|---|---|

Molecular Weight |

261.11 g/mol |

IUPAC Name |

2-bromo-4-phenylbenzaldehyde |

InChI |

InChI=1S/C13H9BrO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-9H |

InChI Key |

ZSBBCCLFWAMIEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Suzuki Coupling Reaction:

Reactants: 1-bromo-3-iodobenzene, phenylboronic acid, Pd(OAc)2, PPh3, K2CO3

Solvents: Toluene, water

Conditions: Reflux at 100°C for 24 hours

-

Catalytic Reaction:

Reactants: Aryl boronic acid, 1,3-dibromobenzene, K3PO4

Solvent: Toluene

Industrial Production Methods: The industrial production of 3-Bromobiphenyl-4-carboxaldehyde typically involves large-scale application of the Suzuki coupling reaction due to its efficiency and high yield. The process is optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

Reagents: Common oxidizing agents like KMnO4 or CrO3

Conditions: Typically carried out in acidic or neutral conditions

Products: Conversion to carboxylic acids or other oxidized derivatives

-

Reduction:

Reagents: Reducing agents such as LiAlH4 or NaBH4

Conditions: Usually performed in anhydrous conditions

Products: Reduction to alcohols or other reduced forms

-

Substitution:

Reagents: Nucleophiles like amines or thiols

Conditions: Often requires a catalyst or base

Products: Substituted biphenyl derivatives

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic medium

Reduction: NaBH4 in methanol

Substitution: Amines in the presence of a base like NaOH

Major Products:

Oxidation: Biphenyl-4-carboxylic acid

Reduction: 3-Bromobiphenyl-4-methanol

Substitution: 3-Aminobiphenyl-4-carboxaldehyde

Scientific Research Applications

3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde, also known as 3'-Bromobiphenyl-4-carbaldehyde or 4-(3-bromophenyl)benzaldehyde, is a chemical compound with a molecular weight of 261.11 g/mol . It has the molecular formula . PubChem identifies the following synonyms: 3'-bromo-[1,1'-biphenyl]-4-carbaldehyde and 3'-Bromo-biphenyl-4-carbaldehyde .

Chemical Identifiers

The chemical identifiers for 3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde include:

- IUPAC Name: 4-(3-bromophenyl)benzaldehyde

- InChI: InChI=1S/C13H9BrO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-9H

- InChIKey: VVFSRYVBFDTNPL-UHFFFAOYSA-N

- SMILES: C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C=O

- PubChem CID: 1392496

Safety and Hazards

3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde is labeled with the following hazard statements :

- H302: Harmful if swallowed (Warning Acute toxicity, oral)

- H312: Harmful in contact with skin (Warning Acute toxicity, dermal)

Potential Applications

While the search results do not directly detail specific applications of 3'-Bromobiphenyl-4-carboxaldehyde, they do provide some context regarding similar compounds and potential uses:

- Radioligands: Biphenyl compounds are used in the design of radioligands for Positron Emission Tomography (PET) imaging . The "top view of the protein indicates a possible attachment site for the radiolabel at the biphenyl core" . These radioligands can be used to image targets such as PD-L1, which plays a crucial role in immune responses against cancer .

- Bioactive Compounds: Natural compounds, including polyphenols, have exhibited diverse applications in treating major diseases . Polyphenol-containing nanoparticles, for example, have shown promise in bioimaging and therapeutic delivery due to their antioxidation, anticancer activity, and universal adherent affinity .

- Suzuki-Miyaura Cross-Coupling: Biphenyl compounds can be synthesized via Suzuki-Miyaura cross-coupling reactions, using a cobalt catalyst .

Mechanism of Action

The mechanism of action of 3-Bromobiphenyl-4-carboxaldehyde involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The exact pathways and targets can vary, but typically involve binding to active sites or altering the structure of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 4-Bromobiphenyl-3-carboxaldehyde

The positional isomer, 4-bromobiphenyl-3-carboxaldehyde, differs in the placement of the bromine and aldehyde groups. This structural variation alters electronic properties:

- Electron-withdrawing effects: The aldehyde group at the 3-position (vs.

- Crystallinity : Positional changes can influence intermolecular interactions, affecting melting points and solubility.

Halogen-Substituted Analogues: 3-Chlorobiphenyl-4-carboxaldehyde

Replacing bromine with chlorine reduces molecular weight (C₁₂H₉ClO vs. C₁₂H₉BrO) and alters reactivity:

- Bond strength : The C-Cl bond (vs. C-Br) is stronger, making chlorine-substituted analogues less reactive in SNAr (nucleophilic aromatic substitution) reactions.

Biphenyl Carboxaldehyde Derivatives: 4-(Bromomethyl)benzaldehyde

The structurally distinct 4-(Bromomethyl)benzaldehyde (C₈H₇BrO) lacks the biphenyl system but shares a brominated benzaldehyde motif. Key differences include:

- Molecular weight : Smaller structure (C₈H₇BrO vs. C₁₂H₉BrO) reduces steric hindrance, favoring faster reaction kinetics.

- Applications : Used in alkylation reactions, whereas biphenyl derivatives are preferred for π-π stacking in materials science.

Data Analysis and Comparative Properties

Biological Activity

3-Bromobiphenyl-4-carboxaldehyde (C13H9BrO) is a compound of significant interest in the field of medicinal chemistry and biological research. This article delves into its biological activities, mechanisms of action, and potential applications, supported by various case studies and research findings.

- Molecular Formula : C13H9BrO

- Molecular Weight : 253.11 g/mol

- Structure : The compound features a biphenyl structure with a bromine atom and an aldehyde functional group, which contribute to its reactivity and biological properties.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell death.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which can mitigate oxidative stress in biological systems. The ability to scavenge free radicals may contribute to its protective effects in cellular models, making it a candidate for further exploration in neurodegenerative diseases where oxidative damage is prevalent.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown inhibitory effects on certain enzymes involved in metabolic pathways relevant to cancer progression. For instance, its interaction with enzymes such as cyclooxygenase (COX) suggests potential anti-inflammatory and anticancer activities.

Case Studies

-

Antibacterial Activity :

- A study conducted by researchers at the University of St Andrews demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

- Antioxidant Effects :

- Enzyme Inhibition :

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.